

Dichloromethylbenzene: A Versatile Intermediate in Agrochemical Synthesis

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Compound of Interest

Compound Name: Dichloromethylbenzene

Cat. No.: B165763

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Dichloromethylbenzene and its isomers are pivotal intermediates in the synthesis of a diverse range of agrochemicals, including fungicides, insecticides, and acaricides. The reactivity of the dichloromethyl group, often a precursor to a benzaldehyde or a related functional group, coupled with the specific substitution patterns of chlorine atoms on the benzene ring, allows for the construction of complex and potent active ingredients for crop protection. These application notes provide detailed protocols and data for the synthesis of select agrochemicals from various **dichloromethylbenzene** isomers.

Synthesis of the Fungicide Diniconazole from 2,4-Dichloro-1-(dichloromethyl)benzene

2,4-Dichloro-1-(dichloromethyl)benzene serves as a key starting material for the triazole fungicide, Diniconazole. The synthesis proceeds through the hydrolysis of the dichloromethyl group to form 2,4-dichlorobenzaldehyde, which then undergoes a multi-step reaction sequence to yield the final product.^{[1][2][3]}

Experimental Protocols

Protocol 1: Hydrolysis of 2,4-Dichloro-1-(dichloromethyl)benzene to 2,4-Dichlorobenzaldehyde

This protocol outlines the conversion of 2,4-dichloro-1-(dichloromethyl)benzene to 2,4-dichlorobenzaldehyde.

- **Reaction:** A mixture of 2,4-dichloro-1-(dichloromethyl)benzene, water, and a catalytic amount of a phase-transfer catalyst is heated under reflux.
- **Work-up:** Upon completion of the reaction, the organic layer is separated, washed with a saturated sodium bicarbonate solution and then with water.
- **Purification:** The crude 2,4-dichlorobenzaldehyde is purified by recrystallization or distillation.

Protocol 2: Synthesis of Diniconazole from 2,4-Dichlorobenzaldehyde

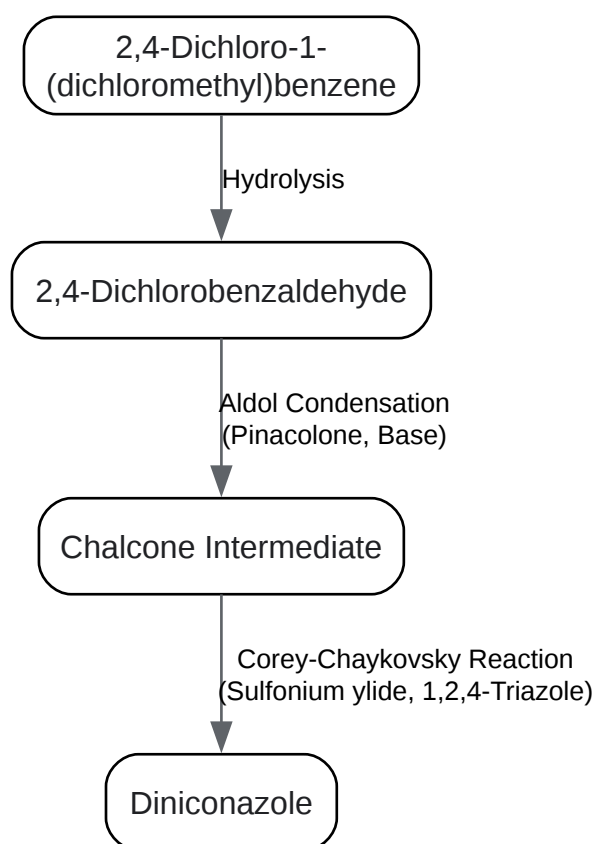
This protocol describes the subsequent conversion of 2,4-dichlorobenzaldehyde to Diniconazole.

- **Reaction:** 2,4-Dichlorobenzaldehyde is reacted with pinacolone in the presence of a base to form a chalcone intermediate. This intermediate is then reacted with a sulfonium salt and 1,2,4-triazole in a one-pot reaction to yield Diniconazole.
- **Work-up:** The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
- **Purification:** The crude Diniconazole is purified by column chromatography.

Quantitative Data

Intermediate/Product	Starting Material	Key Reagents	Reaction Conditions	Yield	Purity	Reference
2,4-Dichlorobenzaldehyde	2,4-Dichlorotoluene	Chlorine, Light	120°C	85.18% (in crude mixture)	-	[4]
Diniconazole	2,4-Dichlorobenzaldehyde	Pinacolone, 1,2,4-Triazole	-	-	>98%	[1][5]

Synthesis Workflow



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Synthesis of Diniconazole.

Synthesis of Agrochemicals from 1-Chloro-2-(dichloromethyl)benzene

1-Chloro-2-(dichloromethyl)benzene, also known as o-chlorobenzal chloride, is a precursor to o-chlorobenzoyl chloride, a versatile intermediate for various agrochemicals.[2] This section details the synthesis of the acaricide Clofentezine and the insecticide Chlorbenzuron from this intermediate.[6]

Experimental Protocols

Protocol 3: Synthesis of o-Chlorobenzoyl Chloride

This protocol outlines the conversion of 1-chloro-2-(dichloromethyl)benzene to o-chlorobenzoyl chloride.

- Reaction: 1-Chloro-2-(dichloromethyl)benzene is hydrolyzed in the presence of a Lewis acid catalyst, such as ferric chloride, at an elevated temperature.[7]
- Work-up: The reaction mixture is distilled under reduced pressure to isolate the o-chlorobenzoyl chloride.
- Yield: 70-72%[8]

Protocol 4: Synthesis of Clofentezine

This protocol describes the synthesis of the acaricide Clofentezine from o-chlorobenzoyl chloride.[6]

- Step 1: Formation of 2-chlorobenzohydrazide: o-Chlorobenzoyl chloride is reacted with hydrazine hydrate in a suitable solvent. The resulting precipitate is filtered, washed, and dried.
- Step 2: Dimerization and Oxidation: The 2-chlorobenzohydrazide is then subjected to oxidative dimerization using an oxidizing agent like sodium nitrite in an acidic medium to form the tetrazine ring of Clofentezine.
- Purification: The crude product is purified by recrystallization.

Protocol 5: Synthesis of Chlorbenzuron

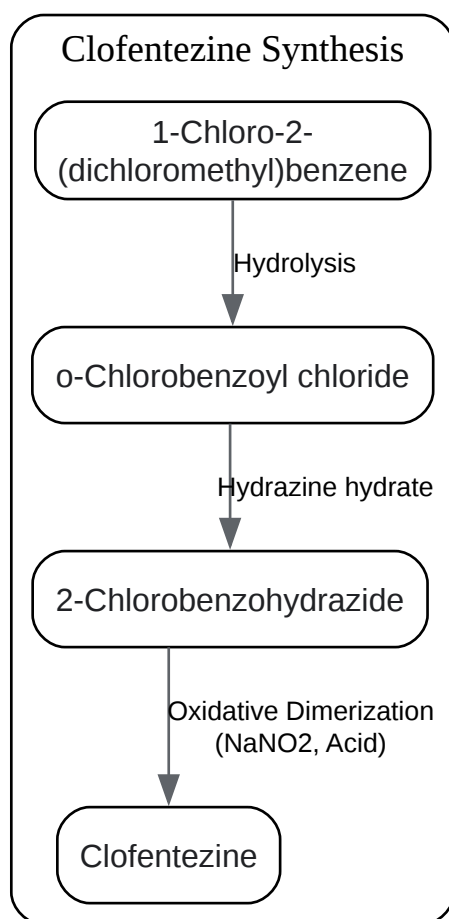
This protocol details the synthesis of the insecticide Chlorbenzuron.[6]

- Reaction: o-Chlorobenzoyl chloride is reacted with a substituted urea in an inert solvent in the presence of a base to scavenge the formed HCl.
- Work-up: The precipitated Chlorbenzuron is collected by filtration, washed, and dried.

Quantitative Data

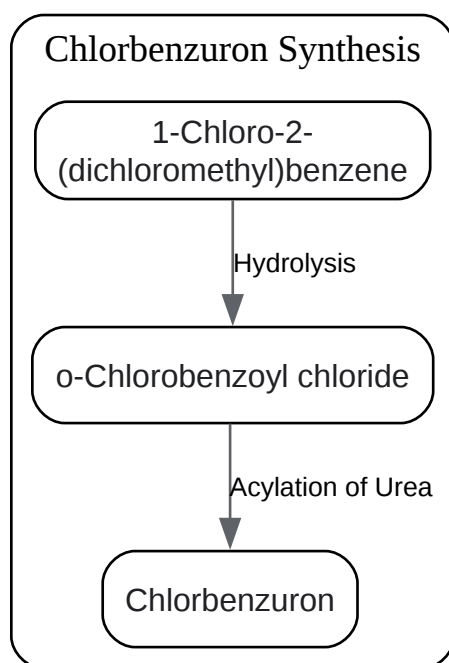
Intermediate/Product	Starting Material	Key Reagents	Reaction Conditions	Yield	Purity	Reference
o-Chlorobenzoyl chloride	o-Chlorobenzaldehyde	Chlorine	140-160°C, 15 hours	70-72%	-	[1][8]
o-Chlorobenzoyl chloride	o-Chlorobenzaldehyde	PCl5, Chlorine	160°C, 6 hours	93%	98.5%	[9]
Clofentezine	o-Chlorobenzoyl chloride	Hydrazine hydrate, NaNO2	-	-	-	[6]
Chlorbenzuron	o-Chlorobenzoyl chloride	Substituted urea	-	-	-	[6]

Synthesis Workflows



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Synthesis of Clofentezine.



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Synthesis of Chlorbenzuron.

Synthesis of a Potential Fungicide from 1,2-Dichloro-4-(chloromethyl)benzene

1,2-Dichloro-4-(chloromethyl)benzene, also known as 3,4-dichlorobenzyl chloride, is a versatile intermediate for various agrochemicals.[10][11] One potential application is in the synthesis of benzimidazole derivatives, a class of compounds known for their fungicidal activity.[8]

Experimental Protocol

Protocol 6: Synthesis of 5,6-Dichloro-2-(3,4-dichlorobenzylthio)benzimidazole

This protocol outlines the synthesis of a potential benzimidazole-based fungicide.

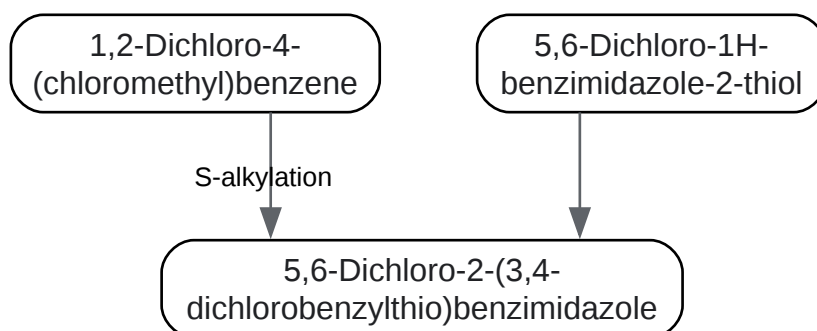
- Step 1: Synthesis of 5,6-dichloro-1H-benzimidazole-2-thiol: 4,5-Dichloro-1,2-phenylenediamine is reacted with carbon disulfide in the presence of a base.
- Step 2: S-alkylation: The resulting benzimidazole-2-thiol is then alkylated with 1,2-dichloro-4-(chloromethyl)benzene in the presence of a base to yield the final product.

- Purification: The product is purified by recrystallization.

Quantitative Data

Intermediate/Product	Starting Material	Key Reagents	Reaction Conditions	Yield	Purity	Reference
5,6-Dichloro-2-(3,4-dichlorobenzylthio)benzimidazole	1,2-Dichloro-4-(chloromethyl)benzene	5,6-dichloro-1H-benzimidazole-2-thiol	-	-	-	[12] [13] [14] [15] [16]

Synthesis Workflow



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Synthesis of a Benzimidazole Fungicide.

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on laboratory conditions and safety considerations. Appropriate personal protective equipment should be worn, and all reactions should be performed in a well-ventilated fume hood.

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